molecular formula C9H14O3 B12885737 1-(5-Ethoxy-2-methyl-4,5-dihydrofuran-3-yl)ethan-1-one CAS No. 89811-47-2

1-(5-Ethoxy-2-methyl-4,5-dihydrofuran-3-yl)ethan-1-one

Katalognummer: B12885737
CAS-Nummer: 89811-47-2
Molekulargewicht: 170.21 g/mol
InChI-Schlüssel: LEDORBRATQATAW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(5-Ethoxy-2-Methyl-4,5-Dihydrofuran-3-yl)ethanone is an organic compound with a unique structure that includes a furan ring substituted with ethoxy and methyl groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Ethoxy-2-Methyl-4,5-Dihydrofuran-3-yl)ethanone typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of ethyl acetoacetate with 2-methylfuran in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more sustainable.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(5-Ethoxy-2-Methyl-4,5-Dihydrofuran-3-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium ethoxide or potassium tert-butoxide.

Major Products Formed:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, alkanes.

    Substitution: Various substituted furans depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

1-(5-Ethoxy-2-Methyl-4,5-Dihydrofuran-3-yl)ethanone has several applications in scientific research:

Wirkmechanismus

The mechanism by which 1-(5-Ethoxy-2-Methyl-4,5-Dihydrofuran-3-yl)ethanone exerts its effects depends on the specific application. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The molecular targets and pathways involved can vary, but typically include interactions with nucleophiles or electrophiles in the cellular environment.

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 1-(5-Ethoxy-2-Methyl-4,5-Dihydrofuran-3-yl)ethanone is unique due to its specific combination of ethoxy and methyl groups on the furan ring. This structural arrangement imparts distinct reactivity and properties, making it valuable for specific synthetic and industrial applications.

Eigenschaften

CAS-Nummer

89811-47-2

Molekularformel

C9H14O3

Molekulargewicht

170.21 g/mol

IUPAC-Name

1-(2-ethoxy-5-methyl-2,3-dihydrofuran-4-yl)ethanone

InChI

InChI=1S/C9H14O3/c1-4-11-9-5-8(6(2)10)7(3)12-9/h9H,4-5H2,1-3H3

InChI-Schlüssel

LEDORBRATQATAW-UHFFFAOYSA-N

Kanonische SMILES

CCOC1CC(=C(O1)C)C(=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.